molecular formula C12H10ClNO2 B1450866 5-Chloro-1-(4-methoxyphenyl)pyridin-2(1H)-one CAS No. 725256-43-9

5-Chloro-1-(4-methoxyphenyl)pyridin-2(1H)-one

Cat. No.: B1450866
CAS No.: 725256-43-9
M. Wt: 235.66 g/mol
InChI Key: CPVAYQQAMXFQLP-UHFFFAOYSA-N
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Description

5-Chloro-1-(4-methoxyphenyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C12H10ClNO2 and its molecular weight is 235.66 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A study by Al‐Refai et al. (2016) focused on the synthesis, spectroscopic characterization, and X-ray structure analysis of a compound related to 5-Chloro-1-(4-methoxyphenyl)pyridin-2(1H)-one. The compound demonstrated complex molecular interactions and provided insights into the structural dynamics of chlorinated and methoxy substituted pyridines, which are crucial for designing new chemical entities with desired properties (Al‐Refai et al., 2016).

Photophysical Evaluation

Hagimori et al. (2019) investigated 2-methoxy- and 2-morpholino pyridine compounds, showcasing their high emissive fluorophores in solution and solid states. The study’s outcomes highlight the potential of methoxy substituted pyridines in developing materials for optical applications, indicating the relevance of this compound derivatives in advanced photophysical studies (Hagimori et al., 2019).

Liquid Crystals and Mesophase Behaviour

Research by Hagar et al. (2020) on 2-hydroxypyridine ester-based liquid crystals elucidates the impact of substituents like methoxy groups on mesophase behavior, critical for designing materials with specific liquid crystalline properties. This signifies the role of this compound derivatives in material science, especially in the development of new liquid crystal displays or optical devices (Hagar et al., 2020).

Biological Activity

Lu Jiu-fu et al. (2015) synthesized a derivative of this compound and evaluated its anticancer activity, demonstrating the compound's potential in medicinal chemistry. Such studies highlight the importance of this chemical scaffold in developing novel therapeutics with anticancer properties (Lu Jiu-fu et al., 2015).

Properties

IUPAC Name

5-chloro-1-(4-methoxyphenyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-16-11-5-3-10(4-6-11)14-8-9(13)2-7-12(14)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVAYQQAMXFQLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C=CC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.